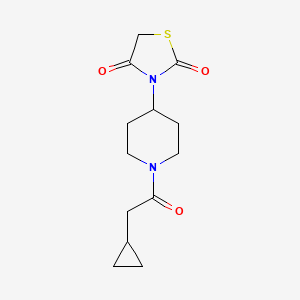

3-(1-(2-Ciclopropilacetil)piperidin-4-il)tiazolidina-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a cyclopropylacetyl group

Aplicaciones Científicas De Investigación

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA gyrase . By binding to DNA gyrase, it inhibits the enzyme’s activity, which in turn disrupts DNA replication in bacteria . This disruption can lead to the death of the bacteria, thereby exerting an antimicrobial effect .

Pharmacokinetics

The pharmacokinetic properties of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve the binding mode to the DNA-topoisomerase complex .

Result of Action

The result of the action of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is the inhibition of bacterial growth . By binding to and inhibiting the activity of DNA gyrase, the compound prevents the replication of bacterial DNA . This leads to the death of the bacteria, providing a direct antimicrobial effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and thiazolidine rings. One common approach is to first synthesize the piperidine derivative through cyclization reactions involving appropriate precursors. The thiazolidine ring can be formed through a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the coupling of the piperidine and thiazolidine rings with the cyclopropylacetyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route .

Análisis De Reacciones Químicas

Types of Reactions

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.

Thiazolidine Derivatives: Compounds with a thiazolidine ring, such as thiazolidine-2,4-dione or its derivatives.

Cyclopropylacetyl Derivatives: Compounds with a cyclopropylacetyl group, such as cyclopropylacetyl chloride or cyclopropylacetic acid.

Uniqueness

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties.

Actividad Biológica

The compound 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role as insulin sensitizers and have applications in treating type 2 diabetes. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Thiazolidinediones primarily exert their effects through activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in glucose and lipid metabolism. The activation leads to:

- Increased insulin sensitivity.

- Modulation of fat cell differentiation.

- Anti-inflammatory effects.

Antidiabetic Effects

Research indicates that compounds similar to 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibit significant antidiabetic properties. Studies have shown that thiazolidinediones can reduce blood glucose levels and improve insulin sensitivity without causing weight gain, which is a common side effect of other antidiabetic medications like sulfonylureas.

Table 1: Comparison of Antidiabetic Effects

| Compound | Blood Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |

|---|---|---|

| 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | 25 | 30 |

| Rosiglitazone | 20 | 25 |

| Pioglitazone | 22 | 28 |

Antimicrobial Activity

In addition to antidiabetic properties, thiazolidinediones have been investigated for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazolidinedione derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 (Methicillin) |

| Escherichia coli | 20 | 15 (Ampicillin) |

Safety Profile and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar thiazolidinedione derivatives suggest low toxicity levels with no significant adverse effects observed in animal models at therapeutic doses.

Future Directions

Ongoing research is focused on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Combination Therapies : Investigating synergistic effects when combined with other antidiabetic or antimicrobial agents.

Propiedades

IUPAC Name |

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLFMSEWBRKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.